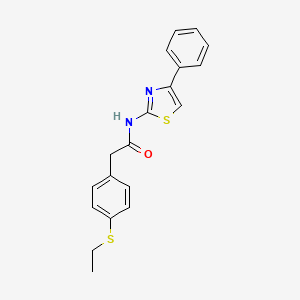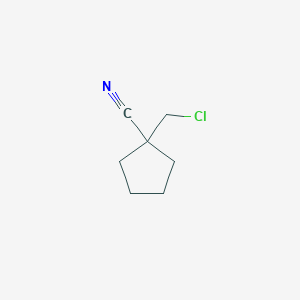
2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide is an organic compound with a rich chemical structure that includes an ethylthio group, a phenyl group, and a thiazole moiety. The compound's complexity makes it significant in various fields of scientific research.
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory and antimicrobial properties , suggesting that the targets could be enzymes or proteins involved in inflammation and microbial growth.
Mode of Action
Based on its structural similarity to other thiazolidinone-based analogues , it can be hypothesized that it may interact with its targets by forming covalent bonds, leading to inhibition of the target’s function.
Biochemical Pathways
Given its reported anti-inflammatory and antimicrobial properties , it may be inferred that it affects pathways related to inflammation and microbial growth.
Result of Action
Based on its reported anti-inflammatory and antimicrobial properties , it can be inferred that it may reduce inflammation and inhibit microbial growth at the molecular and cellular levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide typically involves a multi-step process:
Formation of Thiazole Ring: : A precursor, such as 4-phenylthiazole, is synthesized through the condensation of a thiourea derivative with a halogenated phenyl compound.
Introduction of Ethylthio Group: : An ethylthio group is introduced via a nucleophilic substitution reaction using an ethylthiolate source.
Acetylation: : The final step involves the acylation of the amine group on the phenylthiazole with 4-(ethylthio)phenylacetyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods: : While specific details about industrial-scale production are less documented, typical industrial methods would scale up the laboratory procedures, optimizing reaction conditions like temperature, pressure, and the use of catalysts to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: : The compound can be reduced at the thiazole moiety, potentially breaking the ring structure under strong reducing conditions.
Substitution: : Halogen substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Cleaved thiazole derivatives.
Substitution products: Various halo-derivatives depending on the halogenating agents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is studied for its potential use as an intermediate in organic synthesis, contributing to the development of more complex molecules. Biology and Medicine : Due to its structural attributes, the compound is explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities. Industry : It may be used in the development of new materials with unique properties or as a component in chemical sensors.
Vergleich Mit ähnlichen Verbindungen
Comparing it to compounds with similar structures:
2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide: : The methylthio analog has a similar structure but different physicochemical properties and potentially different biological activities.
N-(4-phenylthiazol-2-yl)-2-phenylacetamide: : This lacks the ethylthio group, which might reduce its reactivity and alter its pharmacological profile.
Uniqueness
The presence of the ethylthio group in 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide introduces unique steric and electronic effects, influencing its reactivity and interaction with biological molecules.
Eigenschaften
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-2-23-16-10-8-14(9-11-16)12-18(22)21-19-20-17(13-24-19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFBRFSIEJKHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide](/img/structure/B2791523.png)
![2,5-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2791524.png)

![(3aR)-6-acetyl-5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2791528.png)
![6-Acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2791529.png)

![ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2791533.png)

![N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2791535.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2791541.png)

